7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2h-Chromen-2-One
Beschreibung
Structural Elucidation
Systematic Nomenclature and IUPAC Conventions
The compound adheres to IUPAC naming conventions for heterocyclic systems. Its base structure is 2H-chromen-2-one (coumarin), a benzopyrone derivative with a fused benzene and pyran ring. Substituents are assigned priorities based on their positions and functional groups:
- Position 7 : A 3-chlorobenzyl group is attached via an ether linkage (-O-).
- Position 4 : A methylamino methyl group (-CH₂-NH-CH₃) is directly bonded to the chromenone core.
The systematic IUPAC name is 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one , reflecting substituent positions, functional groups, and the parent heterocycle.
Table 1: Key Structural Features
| Component | Position | Functional Group | Bond Type |
|---|---|---|---|
| 3-Chlorobenzyl | 7 | -O-(3-chlorophenylmethyl) | Ether (C-O-C) |
| Methylamino methyl | 4 | -CH₂-NH-CH₃ | Aliphatic amine |
| Chromenone core | – | Lactone (C=O-O-C) | Aromatic |
Crystallographic Characterization and X-ray Diffraction Analysis
While direct crystallographic data for this compound are limited, analogous coumarin derivatives provide insights into its likely packing and intermolecular interactions. For example:
- Triclinic crystal system : Similar derivatives crystallize in space group P-1 with unit cell dimensions approximating a ≈ 9.7–10.9 Å , b ≈ 7.1–10.2 Å , and c ≈ 13.8–19.2 Å .
- Intermolecular forces : Hydrogen bonding between the methylamino group (-NH-) and electronegative atoms (e.g., oxygen or chlorine) may stabilize the lattice. Van der Waals interactions between aromatic rings are also significant.
Table 2: Predicted Crystallographic Parameters
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
1H NMR and 13C NMR spectra provide detailed insights into the compound’s electronic environment and connectivity:
- Methylamino methyl group :
- 3-Chlorobenzyl group :
- Chromenone core :
Table 3: Key 1H NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (methylamino) | 2.3–2.4 | Singlet (s) | 3H |
| -CH₂-NH (methylamino) | 3.8–3.9 | Singlet (s) | 2H |
| -O-CH₂- (benzyloxy) | 5.2–5.3 | Singlet (s) | 2H |
| Aromatic (benzyloxy) | 7.3–7.5 | Multiplet | 4H |
Infrared (IR) and Raman Vibrational Signatures
IR and Raman spectra highlight critical functional groups:
- C=O stretch : 1720–1725 cm⁻¹ (lactone carbonyl).
- N-H stretch : 3300–3350 cm⁻¹ (secondary amine).
- C-O-C (ether) : 1100–1250 cm⁻¹ .
- C-Cl stretch : 600–800 cm⁻¹ (aromatic C-Cl).
Table 4: IR/Raman Absorption Bands
| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| Lactone C=O | 1722 | 1722 | C=O stretching |
| N-H (amine) | 3325 | – | N-H asymmetric stretch |
| Ether C-O-C | 1245 | 1245 | C-O-C asymmetric vibration |
| Aromatic C-Cl | 795 | 795 | C-Cl bending |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS reveals the molecular ion and fragmentation:
Table 5: Mass Spectrometric Data
| Fragment | m/z (Observed) | Proposed Structure |
|---|---|---|
| [M+H]⁺ | 329.8 | C₁₈H₁₆ClNO₃ |
| [M+H-CH₂-NH-CH₃]⁺ | 296.8 | C₁₅H₁₁ClNO₂ |
| [M+H-(3-chlorobenzyl)]⁺ | 219.0 | C₁₃H₉O₂ |
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Optimizations
DFT calculations at the B3LYP/6-31G* level predict geometric and electronic properties:
- Bond lengths :
- C=O : 1.22 Å (lactone carbonyl).
- C-O-C (ether) : 1.43 Å (benzyloxy linkage).
- Dihedral angles :
Table 6: DFT-Optimized Bond Lengths
| Bond Type | Length (Å) | Functional Group |
|---|---|---|
| C=O (lactone) | 1.22 | Chromenone core |
| C-O (ether) | 1.43 | Benzyloxy linkage |
| C-N (amine) | 1.47 | Methylamino methyl group |
Eigenschaften
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20-10-13-8-18(21)23-17-9-15(5-6-16(13)17)22-11-12-3-2-4-14(19)7-12/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGUSOLCNQVZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911290-20-5 | |
| Record name | NW-1772 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911290205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NW-1772 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT4DJB88UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-[(3-Chlorbenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-on beinhaltet die Reaktion von 7-Hydroxy-4-[(methylamino)methyl]-2H-chromen-2-on mit 3-Chlorbenzychlorid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um Ausbeute und Reinheit zu maximieren. Zusätzlich würden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
7-[(3-Chlorbenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Chlorbenzyl-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
MAO-B Inhibition
7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2H-chromen-2-one has been identified as a potent and selective inhibitor of MAO-B, an enzyme that degrades neurotransmitters such as dopamine. This inhibition is crucial in the management of Parkinson's disease, where increased dopamine levels can alleviate symptoms. Studies have shown that this compound exhibits:
- IC50 Values : Potent inhibition in the nanomolar range (IC50 as low as 5.1 nM) with a high selectivity index (SI > 400) for MAO-B over MAO-A .
- Structure-Affinity Relationships : The design and synthesis of this compound were guided by structure-affinity relationships that highlight the importance of substituents at specific positions on the coumarin backbone to enhance binding affinity to MAO-B .
Neuroprotective Effects
Research indicates that compounds like NW-1772 can offer neuroprotective effects by reducing oxidative stress and preventing neuronal cell death, which is particularly beneficial in neurodegenerative conditions .
Multitarget Activity
The compound exhibits multitarget activity by also inhibiting acetylcholinesterase (AChE), which may contribute to cognitive enhancement effects. This dual action makes it a candidate for further development in treating both motor and cognitive symptoms associated with neurodegenerative diseases .
Case Study 1: In Vitro and In Vivo Studies
In a study evaluating the pharmacokinetic properties of NW-1772, it was found to have favorable absorption and distribution profiles, indicating its potential for oral bioavailability. The compound demonstrated significant efficacy in animal models of Parkinson's disease, showing improvements in motor function and cognitive performance .
Case Study 2: Structure-Based Drug Design
A series of derivatives based on the coumarin scaffold were synthesized, leading to the identification of compounds with enhanced selectivity and potency against MAO-B. The computational modeling used in these studies provided insights into how structural modifications could improve drug efficacy .
Comparative Analysis of Coumarin Derivatives
The following table summarizes key findings related to various coumarin derivatives, including NW-1772:
| Compound Name | MAO-B IC50 (nM) | Selectivity Index | AChE Inhibition | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | 5.1 | >400 | Yes | Yes |
| 7-Benzyloxycoumarin | 10 | >200 | Moderate | Yes |
| 3-Methyl-7-(3-chlorobenzyloxy)coumarin | 28 | >300 | Yes | Moderate |
Wirkmechanismus
The compound exerts its effects by selectively inhibiting monoamine oxidase B, an enzyme involved in the breakdown of monoamines in the brain . By inhibiting this enzyme, the compound increases the levels of monoamines, which can have neuroprotective effects. The molecular targets include the active site of monoamine oxidase B, where the compound binds and prevents the enzyme from catalyzing the oxidation of monoamines .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The activity and selectivity of 7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2H-Chromen-2-One depend on precise substitutions at positions 4 and 5. Below is a comparative analysis with structurally related coumarin derivatives:
Key Findings
Position 4 Substitution: The methylaminomethyl group at position 4 is optimal for MAO-B inhibition. Replacing the methyl group with ethyl (ethylaminomethyl) reduces potency (IC₅₀ = 8.2 nM) and selectivity (1,200-fold) . Chloromethyl or bulky substitutions (e.g., piperidinyl in dual inhibitors) significantly diminish activity, highlighting the necessity of a small, basic amine for MAO-B binding .
Position 7 Substitution :
- The 3-chlorobenzyloxy group confers higher potency than 4-chlorobenzyloxy analogs (IC₅₀ = 1.5 vs. 12.4 nM) due to better steric and electronic alignment with MAO-B’s hydrophobic pocket .
- Polar groups (e.g., hydroxyl in 3o) disrupt binding, as MAO-B favors lipophilic interactions .
Multi-Target Inhibitors :
- Compounds like 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one exhibit dual MAO-B/acetylcholinesterase (ChE) inhibition but lack selectivity (IC₅₀ = 230 nM for MAO-B) . NW-1772’s specificity avoids off-target effects, critical for neurodegenerative disease therapeutics .
Biologische Aktivität
7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, also known as NW-1772, is a synthetic compound belonging to the class of coumarins. It has garnered attention for its biological activity, particularly as a selective inhibitor of monoamine oxidase B (MAO-B). This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for NW-1772 is , with a molecular weight of approximately 329.778 g/mol. The compound features a coumarin backbone with a chlorobenzyl ether and a methylamino side chain, which are critical for its biological activity (DrugBank ID: DB07513) .
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClNO3 |
| Molecular Weight | 329.778 g/mol |
| IUPAC Name | 7-[(3-chlorophenyl)methoxy]-4-[(methylamino)methyl]-2H-chromen-2-one |
| DrugBank ID | DB07513 |
Inhibition of Monoamine Oxidase B
NW-1772 has been identified as a potent and selective inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. Studies have shown that NW-1772 exhibits inhibitory activity in the nanomolar range, with a selectivity index (SI) greater than 400, indicating its potential for treating neurodegenerative diseases like Parkinson's .
Key Findings:
- In Vitro and In Vivo Activity : NW-1772 demonstrated significant MAO-B inhibition both in vitro and in vivo, with rapid penetration across the blood-brain barrier .
- Binding Interactions : Molecular docking studies revealed that NW-1772 binds non-covalently to MAO-B, occupying both the entrance and substrate cavities, which is essential for its inhibitory action .
Structure-Activity Relationship (SAR)
Research into the SAR of NW-1772 has highlighted the importance of specific functional groups in enhancing its inhibitory potency:
- The presence of the chlorobenzyl group contributes to hydrophobic interactions within the enzyme's active site.
- The methylamino group appears to facilitate additional binding interactions through hydrogen bonding .
Case Studies
Several studies have evaluated the biological effects of NW-1772:
- Neuroprotective Effects : In animal models, NW-1772 has shown neuroprotective effects by preventing dopamine depletion and reducing oxidative stress markers associated with neurodegeneration .
- Comparative Studies : In comparative studies with other MAO-B inhibitors, NW-1772 exhibited lower Ki values (0.1–0.5 µM), indicating superior potency compared to traditional MAO-B inhibitors .
Potential Therapeutic Applications
Given its selective inhibition of MAO-B, NW-1772 is being investigated for potential use in treating:
Q & A
Q. Basic
- Blood-Brain Barrier (BBB) Penetration : LogP ~2.5 and polar surface area <70 Ų enable rapid CNS entry (Tmax = 30 min in rodents) .
- Reversibility : Short-acting inhibition (IC50 = 1.2 nM) allows dose titration, reducing off-target effects .
- Metabolic Stability : Minimal CYP450 inhibition (IC50 > 10 µM for CYP3A4/2D6) reduces drug-drug interaction risks .
What methodological approaches are used to resolve contradictions in inhibitory potency data across different experimental models?
Advanced
Discrepancies in IC50 values (e.g., cell-based vs. enzyme assays) are addressed via:
- Computational Free Energy Calculations : MM-PBSA/GBSA methods validate binding affinities by accounting for solvation effects .
- Kinetic Analysis : Measuring Ki (competitive inhibition constant) and Kd (dissociation constant) clarifies reversible vs. irreversible mechanisms .
- Species-Specific Adjustments : Rodent vs. human MAO-B homology modeling identifies residue variations (e.g., Ile-199 in humans vs. Phe-168 in rats) affecting potency .
How does the introduction of a methanesulfonate group (as in NW-1772) affect the compound's solubility and bioavailability?
Advanced
Methanesulfonate salt formation (NW-1772) improves:
- Aqueous Solubility : From 0.02 mg/mL (free base) to 1.5 mg/mL, enhancing oral absorption .
- Bioavailability : AUC0–24h increases by 3-fold in rodent models due to enhanced dissolution in GI fluids .
- Stability : The salt form reduces hygroscopicity, improving shelf-life under ambient conditions .
What enzymatic assays confirm the reversible nature of MAO-B inhibition by this compound?
Q. Basic
- Dilution Assay : Pre-incubated enzyme-inhibitor complexes regain >90% activity after 100-fold dilution, confirming reversibility .
- Lineweaver-Burk Plots : Parallel lines indicate non-competitive inhibition, consistent with reversible binding to the FAD cofactor .
- Presteady-State Kinetics : Rapid equilibration (koff = 0.12 s⁻¹) supports transient inhibition .
What comparative studies exist between this coumarin derivative and other MAO-B inhibitors regarding efficacy and off-target effects?
Q. Advanced
- vs. Selegiline : 10-fold higher MAO-B selectivity (SI = 400 vs. 40) and lower tyramine potentiation risk (no "cheese effect") .
- vs. Rasagiline : Shorter half-life (t1/2 = 2.5 h vs. 12 h) allows flexible dosing but requires frequent administration .
- Off-Target Profiling : Minimal activity on serotonin/dopamine transporters (IC50 > 10 µM) and ion channels (hERG IC50 > 30 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
